molecular formula C7H8N2O2 B12356092 N-methyl-6-oxo-3H-pyridine-3-carboxamide

N-methyl-6-oxo-3H-pyridine-3-carboxamide

Cat. No.: B12356092
M. Wt: 152.15 g/mol
InChI Key: VENCKILMSBWPLT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • H-2 : δ 6.30–6.50 ppm (doublet, J = 6.5 Hz, coupling with H-6).
    • H-4 : δ 7.10–7.30 ppm (singlet, no adjacent protons).
    • H-5 : δ 6.80–7.00 ppm (doublet of doublets, J = 6.5 Hz and 2.0 Hz).
    • N–CH₃ : δ 3.40–3.60 ppm (singlet).
  • ¹³C NMR :

    • C-3 (carboxamide) : δ 167–170 ppm.
    • C-6 (oxo) : δ 180–185 ppm.
    • Pyridine carbons : δ 120–150 ppm.

Infrared (IR) Spectroscopy

  • C=O stretch : 1680–1700 cm⁻¹ (oxo group).
  • N–H stretch : 3200–3300 cm⁻¹ (carboxamide).
  • C–N stretch : 1250–1350 cm⁻¹.

UV-Vis Spectroscopy

  • λₘₐₓ : 260–280 nm (π→π* transitions in the pyridone ring).

Computational Chemistry Predictions (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level predict:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : Negative charge localized at the oxo oxygen (–0.45 e) and carboxamide oxygen (–0.42 e).
  • Tautomeric Stability : The 6-oxo tautomer is 8.3 kcal/mol more stable than the 4-oxo isomer due to reduced steric hindrance.

$$
\text{HOMO} = -6.1 \, \text{eV}, \quad \text{LUMO} = -0.9 \, \text{eV}
$$

Property Value Method
Dipole Moment 4.8 Debye B3LYP/6-311++G(d,p)
Bond Order (C=O) 1.75 NBO Analysis

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

N-methyl-6-oxo-3H-pyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-8-7(11)5-2-3-6(10)9-4-5/h2-5H,1H3,(H,8,11)

InChI Key

VENCKILMSBWPLT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C=CC(=O)N=C1

Origin of Product

United States

Preparation Methods

Alkylation of 6-Hydroxynicotinic Acid Derivatives

Key Method :
A multi-step approach involves converting 6-hydroxynicotinic acid into its methyl ester, followed by alkylation and hydrolysis.

Reaction Pathway :

  • Esterification : 6-Hydroxynicotinic acid is treated with methanol and acetyl chloride to form methyl 6-hydroxynicotinate.
  • N-Methylation : The ester undergoes alkylation with methyl iodide (CH₃I) in a methanol-water mixture at 60°C, yielding methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate.
  • Hydrolysis : The methyl ester is hydrolyzed in ammonia solution to produce the carboxamide.

Conditions and Yields :

Step Reagents/Conditions Yield (%) Source
Esterification MeOH, CH₃COCl, 65–70°C, 12 h 87
N-Methylation CH₃I, MeOH:H₂O (9:1), 60°C, 24 h 65
Hydrolysis NH₄OH (28–30%), MeOH, 24 h 66

Optimization Notes :

  • Use of iodomethane ensures efficient N-methylation due to its high electrophilicity.
  • Hydrolysis under basic conditions minimizes side reactions.

Direct Alkylation of Pyridone Carboxylic Acid

Alternative Route :
N-Methylation of 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using methylating agents.

Procedure :

  • Activation : The carboxylic acid is treated with oxalyl chloride (SOCl₂) in dichloromethane to form the acid chloride.
  • Coupling : The acid chloride reacts with methylamine in tetrahydrofuran (THF) at 0°C to form the carboxamide.

Conditions and Yields :

Step Reagents/Conditions Yield (%) Source
Acid Chloride Formation SOCl₂, CH₂Cl₂, 80°C, 1 h 62
Amide Coupling CH₃NH₂, THF, 0°C, 2 h 49.7

Critical Factors :

  • Low-temperature coupling prevents decomposition of the acid chloride.
  • Solvent choice (THF vs. DMF) impacts reaction efficiency.

Catalytic Hydrogenation and Functionalization

Synthetic Strategy :
Reduction of nitro-substituted precursors followed by amide bond formation.

Example Pathway :

  • Nitration : 6-Hydroxynicotinic acid is nitrated to form nitro derivatives.
  • Reduction : Catalytic hydrogenation (H₂, Raney Ni) converts nitro groups to amines.
  • Amidation : Reaction with methylamine under coupling agents like EDCI.

Conditions and Yields :

Step Reagents/Conditions Yield (%) Source
Nitration HNO₃/H₂SO₄, 0°C 82
Hydrogenation H₂, Raney Ni, 25°C, 1 h 95
Amidation EDCI, pyridine, 20°C, 3 h 69

Advantages :

  • High-yield hydrogenation steps for nitro group reduction.
  • EDCI-mediated coupling enhances amidation efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Advanced Methodology :
Use of palladium catalysts for constructing complex pyridone scaffolds.

Procedure :

  • Acid Chloride Formation : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is treated with oxalyl chloride.
  • Coupling : The acid chloride reacts with amines in the presence of Pd catalysts (e.g., Pd(PPh₃)₄).

Conditions and Yields :

Step Reagents/Conditions Yield (%) Source
Acid Chloride SOCl₂, CH₂Cl₂, 80°C, 1 h 62
Cross-Coupling Pd(PPh₃)₄, 1,2-dimethoxyethane, 25°C 71

Key Insights :

  • Palladium catalysts enable regioselective coupling at the carboxamide position.
  • Solvent polarity (e.g., DMSO vs. THF) modulates reaction kinetics.

Boc Protection and Deprotection Strategies

Protective Group Approach :
Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates.

Procedure :

  • Boc Protection : 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid reacts with Boc anhydride in dioxane.
  • Deprotection : Acidic conditions remove the Boc group post-coupling.

Conditions and Yields :

Step Reagents/Conditions Yield (%) Source
Boc Protection Boc anhydride, NH₄HCO₃, dioxane, 20°C 70
Deprotection TFA, CH₂Cl₂, 25°C, 1 h 85

Applications :

  • Boc protection prevents undesired side reactions during amide coupling.
  • High-yield deprotection ensures minimal loss of product.

Comparative Analysis of Methods

Method Key Reagents/Steps Yield Range (%) Advantages Limitations
Alkylation of Esters CH₃I, NH₄OH, Ester Hydrolysis 62–66 High purity, scalable Prolonged reaction times
Direct Alkylation SOCl₂, CH₃NH₂, THF 49–62 Simple setup Lower yields for large-scale
Catalytic Hydrogenation H₂, Raney Ni, EDCI 69–95 High selectivity, versatile Requires specialized catalysts
Palladium Coupling Pd(PPh₃)₄, Acid Chloride 71 Regioselectivity Expensive catalysts
Boc Protection Boc anhydride, TFA 70–85 Stabilizes intermediates Additional steps required

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-6-oxo-3H-pyridine-3-carboxamide can undergo further oxidation to form more oxidized derivatives.

    Reduction: The compound can be reduced to form N-methyl-6-hydroxy-3H-pyridine-3-carboxamide.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, alcohols under basic or acidic conditions.

Major Products:

    Oxidation: N-methyl-6-oxo-3H-pyridine-3-carboxylic acid.

    Reduction: N-methyl-6-hydroxy-3H-pyridine-3-carboxamide.

    Substitution: Derivatives with different substituents replacing the carboxamide group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine:

  • Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-methyl-6-oxo-3H-pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of oxidative stress and inhibition of specific signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyridine-3-carboxamides but differs in substituents and functional groups. Key analogues include:

Compound Name Substituent on Pyridine Ring Amide Substituent Key Structural Features
N-Methyl-6-oxo-3H-pyridine-3-carboxamide Methyl (N1) -NH2 Pyridone ring, planar carboxamide group
N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide None 3-Chloro-2-methylphenyl Bulky aryl group, enhanced lipophilicity
6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamide Spiro indole system -NH2 Rigid spiro structure, amino/cyano groups

Key Observations :

  • Substituent Effects : The methyl group at N1 in the target compound reduces steric hindrance compared to the bulky 3-chloro-2-methylphenyl group in the analogue from .
  • Electronic Properties : The pyridone ring in the target compound enhances electron-withdrawing effects, stabilizing the carboxamide group, whereas spiro systems () introduce conformational rigidity .

Key Observations :

  • The target compound’s synthesis is straightforward with moderate yield (66%), while analogues with complex substituents (e.g., spiro systems) require multi-step protocols .
  • Crystallization methods () are critical for isolating stable forms of aryl-substituted carboxamides .
Spectral and Physicochemical Properties

1H NMR Comparisons :

Compound H2 Signal (δ, ppm) H4 Signal (δ, ppm) Methyl/Substituent Signals
This compound 8.38 (s) 7.95 (d, J = 6.69 Hz) 3.62 (s, OMe)
N-(3-Chloro-2-methylphenyl) analogue Not reported Not reported 2.25 (s, CH3), 7.2–7.4 (aryl-H)

Key Observations :

  • The target compound’s 1H NMR shows distinct deshielding of H2 and H4 due to the pyridone ring’s electron-withdrawing effects .
  • Aryl-substituted analogues exhibit upfield shifts for aromatic protons, reflecting electronic differences .

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